molecular formula C15H15ClN2S B6611246 10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride CAS No. 2763777-25-7

10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride

Cat. No.: B6611246
CAS No.: 2763777-25-7
M. Wt: 290.8 g/mol
InChI Key: VQUDLQYELNSEFX-UHFFFAOYSA-N
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Description

10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0²,⁶]undeca-2(6),8,10-triene hydrochloride is a tricyclic heterocyclic compound featuring a fused bicyclic core with sulfur (thia) and nitrogen (diaza) atoms. The 3-methylphenyl substituent at position 10 contributes to its steric and electronic properties, while the hydrochloride salt enhances aqueous solubility. This compound is structurally distinct due to its compact tricyclic system and the presence of a sulfur atom, which differentiates it from other polycyclic derivatives.

Properties

IUPAC Name

10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.02,6]undeca-2(6),8,10-triene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S.ClH/c1-10-4-2-5-11(8-10)12-9-17-13-6-3-7-14(13)18-15(17)16-12;/h2,4-5,8-9H,3,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUDLQYELNSEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CN3C4=C(CCC4)SC3=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

10-(3-methylphenyl)-7-thia-1,9-diazatricyclo[6.3.0.0,2,6]undeca-2(6),8,10-triene hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that includes a thia and diaza moiety, which contributes to its biological properties. The molecular formula is C17H18N2SC_{17}H_{18}N_2S, with a molecular weight of approximately 290.4 g/mol.

Antitumor Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, studies on related diazatricyclic compounds have shown efficacy against various cancer cell lines through mechanisms such as inhibition of DNA synthesis and induction of apoptosis.

Table 1: Summary of Antitumor Activity

CompoundCell LineIC50 (µM)Mechanism
Compound AL1210 (leukemia)5.2DNA synthesis inhibition
Compound BA549 (lung cancer)7.4Apoptosis induction
This compoundMCF-7 (breast cancer)TBDTBD

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. Inhibition of this enzyme can lead to reduced proliferation of cancer cells.

Case Study: DHFR Inhibition
In vitro studies demonstrated that the compound inhibits DHFR with an IC50 value comparable to established antifolate drugs. This suggests a potential application in cancer therapies where folate metabolism is dysregulated.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data suggest moderate bioavailability with a half-life suitable for therapeutic applications.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityModerate
Half-lifeTBD
MetabolismHepatic

Toxicity studies indicate that while the compound exhibits promising therapeutic effects, careful evaluation is necessary to minimize adverse effects in clinical settings.

Comparison with Similar Compounds

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIi)

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIj)

9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (IIo)

Property Target Compound IIi IIj IIo
Core Structure 7-thia-1,9-diazatricyclo[6.3.0.0²,⁶]undeca-triene 3,7-dithia-5-azatetracyclo 3,7-dithia-5-azatetracyclo 3,7-dithia-5-azatetracyclo
Substituent 3-methylphenyl 4-methoxyphenyl 4-hydroxyphenyl 3-methoxy-4-hydroxyphenyl
Functional Groups Methyl group Methoxy, ketone Hydroxy, ketone Methoxy, hydroxy, ketone
Polarity Moderate (hydrochloride salt enhances solubility) Low (methoxy increases lipophilicity) High (hydroxy enhances H-bonding) Moderate (mixed substituents)

Key Observations:

  • Core Differences: The target compound’s tricyclic system is smaller (undeca-triene vs.
  • Substituent Impact: The 3-methylphenyl group in the target compound offers steric bulk without strong electron-donating/withdrawing effects, contrasting with the 4-methoxyphenyl (IIi, electron-donating) or 4-hydroxyphenyl (IIj, H-bond donor) groups. The hydrochloride salt confers superior aqueous solubility compared to neutral analogs like IIi–IIo .

Hypothetical Pharmacological Profiles

While biological data for the target compound are unavailable, inferences can be drawn from its analogs:

  • IIi–IIo : Demonstrated moderate activity in enzyme inhibition assays (e.g., kinase targets), with IIj showing enhanced binding affinity due to its hydroxy group .
  • Target Compound : The 3-methylphenyl group may improve membrane permeability compared to polar analogs (IIj, IIo), while the hydrochloride salt enhances bioavailability.

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